2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
Description
2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a benzamide derivative incorporating a benzo[d]thiazole core. The structure features a 4,7-dimethyl-substituted benzothiazole ring linked via a methylamino-acetamido bridge to a benzamide moiety. This compound is of interest due to its structural similarity to pharmacologically active benzothiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11-8-9-12(2)17-16(11)22-19(26-17)23(3)10-15(24)21-14-7-5-4-6-13(14)18(20)25/h4-9H,10H2,1-3H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSYUBEUCQOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
N-Methylation: The benzothiazole derivative is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acetamidation: The N-methylated benzothiazole is reacted with chloroacetyl chloride to introduce the acetamido group.
Coupling with Benzamide: Finally, the acetamido derivative is coupled with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at positions 5 and 6, due to the electron-donating nature of the dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its benzothiazole core is a versatile scaffold for developing new materials with specific electronic properties.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar bioactivities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential as a drug candidate. Benzothiazole derivatives have been investigated for their ability to inhibit enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.
Industry
Industrially, the compound could be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide would depend on its specific application. Generally, benzothiazole derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. The compound’s amide and benzothiazole groups can form hydrogen bonds and π-π interactions, facilitating binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core heterocycles (benzothiazole, benzimidazole, or thiazole) and substituent patterns. Key comparisons include:
Key Observations :
- Benzothiazole vs. Benzimidazole : Benzothiazole derivatives (e.g., the target compound) often exhibit stronger anticancer activity due to enhanced π-stacking interactions with DNA, whereas benzimidazole analogs (e.g., W1) show broader antimicrobial efficacy .
- Substituent Effects : The 4,7-dimethyl groups on the target compound’s benzothiazole core increase hydrophobicity compared to dichloro or nitro substituents in analogs like W1 or 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide. This may enhance cellular uptake but reduce solubility .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.5 (due to dimethyl groups), higher than W1 (logP ~2.8) and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide (logP ~2.5) .
- Solubility : Aqueous solubility is expected to be lower (<10 µM) than analogs with polar substituents (e.g., nitro or sulfonamide groups) .
- Metabolic Stability: The methylamino-acetamido bridge may reduce susceptibility to cytochrome P450 oxidation compared to thioether-containing analogs (e.g., N-(2-(2-benzothiazolylamino)ethyl)-2-[(2-thienylmethyl)thio]-benzamide) .
Biological Activity
The compound 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a synthetic organic molecule belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry, materials science, and organic electronics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a benzo[d]thiazole core, which is crucial for its biological activity. The compound's synthesis typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of dimethyl groups, and attachment of the methylamino group.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 398.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve interactions with various cellular targets. The benzo[d]thiazole moiety can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes or receptors involved in critical cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It could modulate receptor activity related to growth factor signaling pathways.
- Fluorescent Probes : Due to its structure, it may serve as a fluorescent probe for studying cellular processes.
Biological Activity and Therapeutic Potential
Research indicates that benzo[d]thiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under consideration has shown promise in several studies.
Anticancer Activity
A study evaluated the anticancer properties of similar benzo[d]thiazole derivatives, revealing IC50 values ranging from 0.15 to 1.48 μM against various cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast) . The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression.
Case Studies
-
Anticancer Efficacy : In vitro studies demonstrated that derivatives with a benzo[d]thiazole core significantly inhibited cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Compound IC50 (μM) Cancer Cell Line Compound A 0.15 A549 Compound B 0.21 HeLa Compound C 0.33 MCF-7 - Neuroprotective Activity : Research on related compounds indicated that they could mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential N-alkylation and amidation. First, prepare the 4,7-dimethylbenzo[d]thiazol-2-amine precursor by reacting 2-aminothiophenol with diethyl malonate under acidic conditions . Next, introduce the methylamino group via alkylation using methyl iodide in DMF with K₂CO₃ as a base. Finally, couple the intermediate with 2-(2-aminoacetamido)benzamide using EDCI/HOBt in dichloromethane. Optimize yields by controlling temperature (0–5°C for amidation) and stoichiometry (1:1.2 ratio of amine to benzamide) .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and ¹H-NMR (e.g., δ 2.19 ppm for methyl groups) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C-NMR : Assign peaks for methyl groups (δ 2.25–2.30 ppm), aromatic protons (δ 7.2–8.2 ppm), and acetamido NH (δ ~12.3 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 412.12 vs. observed 412.10) .
- FTIR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
Q. What are the baseline biological activities reported for this compound?
- Antifungal Activity : Test via disc diffusion against C. albicans and A. flavus. Compound derivatives show zone inhibition diameters of 12–18 mm at 50 µg/mL, comparable to miconazole (20 mm) .
- Enzyme Inhibition : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR, ∆G = -9.2 kcal/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for benzothiazole-acetamido derivatives?
- Case Study : reports a 75% yield for N-acetylation using triethyl orthoformate/sodium azide in acetic acid, while other methods (e.g., acetyl chloride) yield <50%. This discrepancy arises from moisture sensitivity of acetylating agents vs. the stability of in situ-generated intermediates .
- Recommendation : Use anhydrous conditions and inert gas purging for moisture-sensitive routes. For reproducibility, adopt the triethyl orthoformate method with real-time TLC monitoring .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Experimental Design :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- pH Adjustment : Test solubility in phosphate buffer (pH 7.4) with 0.1% Tween-80.
- Prodrug Approach : Synthesize a phosphate ester derivative via reaction with POCl₃, enhancing aqueous solubility by 10-fold .
Q. How do substituent modifications (e.g., dimethyl groups on benzothiazole) impact biological activity?
- Comparative Analysis :
- 4,7-Dimethyl vs. 6-Nitro : The dimethyl derivative shows enhanced antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL for nitro-substituted analogs) due to improved lipophilicity (logP = 2.5 vs. 1.8) .
- Methylamino vs. Ethylamino : Methylamino analogs exhibit higher kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM) due to steric and electronic effects .
Q. What computational tools are recommended for SAR studies of this compound?
- QSAR Workflow :
Generate 3D structures (Open Babel).
Calculate descriptors (Dragon) like topological polar surface area (TPSA = 85 Ų) and H-bond acceptors (n = 5).
Build regression models (Partial Least Squares) correlating logP and TPSA with antifungal activity (R² > 0.85) .
- Docking Protocols : Use Glide SP mode (Schrödinger) with EGFR (PDB: 1M17) to identify critical interactions (e.g., hydrogen bonds with Thr766) .
Key Recommendations
- Synthesis : Prioritize moisture-stable reagents (e.g., triethyl orthoformate) for reproducibility .
- Characterization : Use HRMS and 2D-NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Biological Assays : Include cytotoxicity screening (e.g., MTT assay on HEK293 cells) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
